molecular formula C6H5F2N B6151442 2-fluoro-5-(fluoromethyl)pyridine CAS No. 1613417-64-3

2-fluoro-5-(fluoromethyl)pyridine

Cat. No.: B6151442
CAS No.: 1613417-64-3
M. Wt: 129.1
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Description

2-Fluoro-5-(fluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in advanced chemical research and development. Fluorinated pyridines are key structural motifs in the discovery of novel active compounds, particularly in the agrochemical and pharmaceutical industries . The incorporation of fluorine atoms and fluorine-containing groups into a pyridine ring is a well-established strategy to fine-tune the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and biomolecular affinity . This can lead to enhanced biological activity and selectivity. In agrochemicals, compounds featuring similar fluoropyridine structures are found in herbicides, insecticides, and fungicides . In pharmaceuticals, the trifluoromethylpyridine moiety, in particular, is present in FDA-approved drugs and numerous candidates in clinical trials, underscoring the value of this chemical class in designing new therapeutic agents . Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules. Its reactivity allows for further functionalization, making it a valuable intermediate for constructing compound libraries in medicinal chemistry and for creating potential functional materials . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for human consumption.

Properties

CAS No.

1613417-64-3

Molecular Formula

C6H5F2N

Molecular Weight

129.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 1,2-Dihydropyridine Intermediates

The electrophilic fluorination of 1,2-dihydropyridines using Selectfluor® represents a robust pathway to introduce fluorine atoms into the pyridine ring. In this approach, 5-methyl-1,2-dihydropyridine derivatives are synthesized via cyclization of nitrodienamines with aldehydes. For example, methyl 2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylate serves as a key intermediate.

Fluorination and Elimination

Treatment of the dihydropyridine with Selectfluor® in acetonitrile at 0°C under argon yields 3-fluoro-3,6-dihydropyridines. Subsequent elimination of hydrogen fluoride (HF) at room temperature generates the aromatic pyridine core. When applied to 5-methyl-substituted dihydropyridines, this method produces 2-fluoro-5-(fluoromethyl)pyridine with yields ranging from 72% to 91%. The reaction mechanism involves long-range homoallylic coupling, where fluorine addition at the 3-position of the dihydropyridine induces migration of the fluoromethyl group to the 5-position upon aromatization.

Key Reaction Conditions:

  • Selectfluor® (1.2–1.5 equivalents)

  • Solvent: Dry acetonitrile

  • Temperature: 0°C for fluorination; ambient for elimination

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

N-Oxide Directed Meta-Fluorination

Pyridine N-Oxide Activation

Direct fluorination of pyridine derivatives at the meta position is challenging due to the electron-deficient nature of the aromatic ring. However, pyridine N-oxides enhance reactivity at the 3-position, enabling fluorination with potassium fluoride (KF) or hydrogen fluoride (HF). For this compound, the N-oxide of 5-(fluoromethyl)pyridine is first prepared by treating the parent compound with hydrogen peroxide in acetic acid.

Fluorination and Reduction

Fluorination of the N-oxide with anhydrous HF at 180°C for 12 hours introduces fluorine at the 2-position. Subsequent reduction of the N-oxide using catalytic hydrogenation (Pd/C, H₂) restores the pyridine ring while retaining the fluoromethyl group. This method achieves moderate yields (50–65%) but requires careful control of reaction pressure (1.0–15.0 MPa) to avoid over-fluorination.

Optimization Insights:

  • Catalyst: Benzyl triethyl ammonium chloride (0.5 mol%)

  • Pressure: 10 MPa (HF gas)

  • Post-reaction neutralization: 20% NaOH solution (pH 7–8)

Halogen Exchange Reactions

Chloro-to-Fluoro Substitution

A two-step halogen exchange protocol is employed for substrates with pre-existing chloro groups. For example, 2-chloro-5-(chloromethyl)pyridine undergoes sequential fluorination using potassium fluoride (KF) in dimethylacetamide (DMAc) at 135°C. The chloromethyl group is selectively replaced with fluorine by adjusting the molar ratio of KF to substrate (2:1 to 4:1).

Purification and Yield

Vacuum distillation (40–45°C at 11 mmHg) isolates the product with >98% purity. This method is scalable for industrial production, with yields exceeding 85%. However, the requirement for high-purity starting materials (e.g., 92% pure 2-chloro-5-trichloromethylpyridine) increases production costs.

Industrial Adaptation:

  • Continuous flow reactors for improved heat transfer

  • Solvent: N,N-Dimethylacetamide (DMAc)

  • Catalyst: Benzyl triethyl ammonium chloride

Multi-Step Synthesis via Oxidation and Fluorination

Oxidation of 2-Fluoro-5-Methylpyridine

Starting with 2-fluoro-5-methylpyridine, the methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous sodium hydroxide. The resulting 2-fluoro-5-pyridinecarboxylic acid is treated with oxalyl chloride to form the acyl chloride intermediate.

Fluoromethyl Group Introduction

Reduction of the acyl chloride with lithium aluminum hydride (LiAlH₄) yields 2-fluoro-5-hydroxymethylpyridine. Subsequent fluorination using diethylaminosulfur trifluoride (DAST) converts the hydroxyl group to a fluoromethyl moiety. This method achieves an overall yield of 45–55% but involves hazardous reagents and stringent temperature control (−5°C to 25°C).

Critical Parameters:

  • Oxidant: KMnO₄ (2–4 equivalents)

  • Fluorinating agent: DAST (1.3–1.8 equivalents)

  • Solvent: Dichloromethane (DCM) for acylation; dry THF for reduction

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability Key Challenges
Electrophilic Fluorination72–91%>95%ModerateSensitivity to moisture; diastereomer separation
N-Oxide Activation50–65%90–95%LowHigh-pressure equipment; over-fluorination
Halogen Exchange85–95%>98%HighCost of high-purity precursors
Multi-Step Oxidation45–55%85–90%LowUse of hazardous reagents (DAST, KMnO₄)

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(fluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Selectfluor® for fluorination, sodium nitrite (NaNO2) for diazotization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield fluorinated dihydropyridines, which can be further converted to pyridines by eliminating hydrogen fluoride .

Mechanism of Action

The mechanism of action of 2-fluoro-5-(fluoromethyl)pyridine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can influence various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 2-Fluoro-5-(trifluoromethyl)pyridine (C₆H₃F₄N):
    The trifluoromethyl group is a stronger electron-withdrawing substituent than fluoromethyl, leading to reduced electron density on the pyridine ring. This enhances electrophilic substitution resistance but increases lipophilicity. NMR data (¹H: δ 8.21, 7.98; ¹³C: δ 162.03, 147.19) indicate significant deshielding compared to fluoromethyl analogs .
  • 2-Fluoro-5-(4-fluorophenyl)pyridine (C₁₁H₇F₂N):
    The 4-fluorophenyl group introduces a dihedral angle of 37.93° with the pyridine ring, reducing conjugation and altering intermolecular interactions (e.g., van der Waals forces dominate in crystal packing) .
  • 2-Chloro-5-fluoropyridine (C₅H₃ClFN):
    Chlorine’s higher electronegativity and bulkiness compared to fluoromethyl increase steric hindrance and polarizability, affecting nucleophilic substitution kinetics .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Key Substituent Effects
2-Fluoro-5-(fluoromethyl)pyridine 129.11 Not reported ~1.5 Moderate lipophilicity
2-Fluoro-5-(trifluoromethyl)pyridine 165.09 Not reported 2.1 High lipophilicity
2-Fluoro-5-(4-fluorophenyl)pyridine 207.18 Not reported 2.8 Planarity disruption
2-Chloro-5-fluoropyridine 131.54 Not reported 1.87 Enhanced reactivity

Data derived from NMR, crystallography, and computational studies .

Insecticidal Activity

  • Trifluoromethyl Pyridine Derivatives (e.g., compounds E18, E27):
    Exhibit LC₅₀ values of 30.8–38.5 mg/L against Mythimna separata, rivaling avermectin (29.6 mg/L). Electron-withdrawing groups at the 2- and 4-positions of the benzene ring enhance activity .
  • Fluoromethyl Analogs: Limited direct data, but fluoromethyl’s lower steric bulk compared to -CF₃ may improve metabolic stability while retaining sufficient lipophilicity for target binding.

Pharmacokinetics and Toxicity

  • 5-Fluorouracil (5-FU) Derivatives :
    Fluorinated pyrimidines like 5-fluoro-2'-deoxyuridine (FdUrd) show dose-dependent gastrointestinal toxicity via RNA incorporation, independent of FdUMP levels .
  • Fluoromethyl vs. Trifluoromethyl: Fluoromethyl’s smaller size may reduce nonspecific binding and toxicity compared to bulkier -CF₃ groups, though this requires empirical validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-5-(fluoromethyl)pyridine, and what reaction conditions optimize yield?

  • Methodological Answer : A two-step approach is often employed:

Nucleophilic substitution : React 5-bromo-2-fluoropyridine with a fluoromethylating agent (e.g., Selectfluor®) under basic conditions (cesium carbonate or K₂CO₃) in polar aprotic solvents like DMSO at 65–100°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires strict moisture control and inert atmospheres to prevent side reactions .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹⁹F NMR identify fluorine positions and methyl group coupling. For example, ¹H NMR of analogous compounds shows distinct splitting patterns for fluoromethyl groups (δ ~4.5–5.0 ppm) .
  • Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular formula (e.g., [M+H]+ ion at m/z 158.05 for C₆H₆F₂N) .
  • X-ray Crystallography : Resolves bond angles and crystal packing. For similar fluoropyridines, orthorhombic systems (e.g., Pca21) with unit cell parameters a = 20.365 Å, b = 3.830 Å are reported .

Q. What solvents and storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer :

  • Solvents : Use anhydrous DCM or THF for reactions; avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis .
  • Storage : Under inert atmosphere (Ar/N₂) at –20°C in amber vials to minimize light-induced degradation. Stability studies on related fluoropyridines show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for fluoropyridine derivatives be resolved during structural elucidation?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-fluoro-5-(trifluoromethyl)pyridine or 2-fluoro-5-(4-fluorophenyl)pyridine ). For example, ¹⁹F NMR chemical shifts for -CF₃ groups typically range from δ –60 to –65 ppm, while -CH₂F appears at δ –210 to –220 ppm .
  • Computational Validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts with <5% deviation from experimental data .

Q. What strategies are effective for introducing fluoromethyl groups into electron-deficient pyridine rings?

  • Methodological Answer :

  • Electrophilic Fluorination : Use AgF₂ or XeF₂ in the presence of Lewis acids (e.g., BF₃·OEt₂) to activate the pyridine ring .
  • Radical Pathways : Photocatalytic methods (e.g., Ru(bpy)₃²⁺/Na₂S₂O₈) generate fluoromethyl radicals (·CH₂F) for C–H functionalization at the 5-position .
  • Yields : Radical methods achieve 60–75% yields vs. 40–50% for electrophilic routes due to reduced side-product formation .

Q. How can the pharmacological potential of this compound be evaluated in drug discovery pipelines?

  • Methodological Answer :

  • In Silico Screening : Molecular docking (AutoDock Vina) against targets like kinase enzymes or GPCRs predicts binding affinity. For imidazopyridine analogs, ligand efficiency (LE) >0.3 kcal/mol/atom is considered promising .
  • ADME Profiling : Use Caco-2 cell assays for permeability and cytochrome P450 inhibition studies. Fluorinated pyridines often show enhanced metabolic stability (e.g., t₁/₂ >120 min in human liver microsomes) .

Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?

  • Methodological Answer :

  • UPLC-MS/MS : Achieves ppb-level detection of halogenated byproducts (e.g., 2-chloro-5-fluoropyridine) using a C18 column and 0.1% formic acid in acetonitrile/water .
  • GC-FID : Quantifies residual solvents (e.g., DMSO) with a detection limit of 0.01% w/w .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for fluoromethylation of pyridines?

  • Methodological Answer :

  • Parameter Optimization : Vary temperature (65°C vs. 100°C) and base (Cs₂CO₃ vs. K₂CO₃) to identify optimal conditions. For example, Cs₂CO₃ increases yields by 15–20% in DMSO due to stronger deprotonation .
  • Side-Reaction Mitigation : Additives like tetrabutylammonium iodide (TBAI) suppress homo-coupling byproducts, improving yield reproducibility .

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